molecular formula C21H25NO B567289 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile CAS No. 1246213-27-3

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile

Cat. No.: B567289
CAS No.: 1246213-27-3
M. Wt: 307.437
InChI Key: OQNXXSOKIYYHPZ-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile (CAS 1246213-27-3) is a nitrile-substituted aromatic compound with the molecular formula C₂₁H₂₅NO and an average molecular mass of 307.437 g/mol . Its structure features a central phenyl ring substituted with a benzyloxy group at the 2-position, a tert-butyl group at the 5-position, and a branched 2-methylpropanenitrile moiety at the 2-position (ortho to the benzyloxy group) .

Key identifiers include:

  • ChemSpider ID: 28600224
  • MDL number: MFCD26393887
  • Synonyms: Benzeneacetonitrile, 5-(1,1-dimethylethyl)-α,α-dimethyl-2-(phenylmethoxy) .

Properties

IUPAC Name

2-(5-tert-butyl-2-phenylmethoxyphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-20(2,3)17-11-12-19(18(13-17)21(4,5)15-22)23-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNXXSOKIYYHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732340
Record name 2-[2-(Benzyloxy)-5-tert-butylphenyl]-2-methylpropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246213-27-3
Record name 5-(1,1-Dimethylethyl)-α,α-dimethyl-2-(phenylmethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246213-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Benzyloxy)-5-tert-butylphenyl]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

  • Formation of the Benzyloxy Intermediate:

      Starting Material: 2-hydroxy-5-(tert-butyl)benzaldehyde.

      Reaction: The aldehyde is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.

      Conditions: Solvent like dimethylformamide (DMF), temperature around 80°C.

  • Nitrile Formation:

      Starting Material: The benzyloxy intermediate.

      Reaction: The intermediate undergoes a reaction with methylmagnesium bromide (Grignard reagent) to form the corresponding alcohol, which is then converted to the nitrile using a dehydrating agent like phosphorus oxychloride (POCl3).

      Conditions: Solvent like tetrahydrofuran (THF), temperature around 0-5°C for the Grignard reaction, followed by heating for the dehydration step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and automated systems are often employed to enhance efficiency and reduce costs.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Overview

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile is an organic compound known for its complex aromatic structure and diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry. This compound features a benzyloxy group and a tert-butyl group, which significantly influence its chemical properties, reactivity, and biological activities.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzyloxy Intermediate :
    • Starting Material: 2-hydroxy-5-(tert-butyl)benzaldehyde.
    • Reaction: Reacted with benzyl bromide in the presence of potassium carbonate.
    • Conditions: Solvent DMF at approximately 80°C.
  • Nitrile Formation :
    • Starting Material: The benzyloxy intermediate.
    • Reaction: Reacted with methylmagnesium bromide (Grignard reagent) to form an alcohol, then converted to nitrile using phosphorus oxychloride (POCl3).
    • Conditions: Solvent THF, temperature around 0-5°C for Grignard reaction, followed by heating for dehydration.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential biological activities, including:

  • CYP Enzyme Inhibition : It may interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy.
  • Antioxidant Properties : Demonstrated potential in reducing oxidative stress, which is relevant in various diseases.
  • Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for:

  • Modifications that enhance biological activity or change pharmacokinetic properties.
  • Use as an intermediate in synthesizing other pharmaceutical compounds.

Case Studies and Research Findings

  • Biological Activity Studies :
    • Research indicates that derivatives of this compound exhibit varying degrees of biological activity, suggesting that modifications to the benzyloxy or tert-butyl groups can enhance or diminish these effects .
  • Mechanistic Insights :
    • Studies have explored the mechanisms through which this compound exerts its effects on biological systems, particularly its interaction with specific molecular targets involved in cellular processes .
  • Comparative Analysis :
    • Comparative studies with similar compounds (e.g., those lacking the tert-butyl group) show significant differences in reactivity and biological activity, underscoring the importance of structural features in determining function .

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy and tert-butyl groups can influence the compound’s binding affinity and specificity for molecular targets, affecting pathways involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with three nitrile-containing analogues from literature and commercial sources:

Compound Name CAS No. Molecular Formula Key Substituents Molecular Mass (g/mol)
2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile (Target) 1246213-27-3 C₂₁H₂₅NO Benzyloxy, tert-butyl, branched nitrile 307.437
2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)acetonitrile 1246213-27-3 C₁₉H₂₁NO Benzyloxy, tert-butyl, linear nitrile (no methyl branching) 279.38
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile 477867-25-7 C₁₅H₁₀F₃NO Methylphenoxy, trifluoromethyl, linear nitrile 277.24
(2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile 1353989-57-7 C₁₇H₂₆N₂O₂ Dimethoxyphenyl, methylamino, isopropyl, aliphatic nitrile 290.41

Key Observations :

  • The target compound ’s branched nitrile group and tert-butyl substituent distinguish it from the linear nitrile in 2-(2-(benzyloxy)-5-(tert-butyl)phenyl)acetonitrile . The methyl branching likely increases steric hindrance, affecting reaction kinetics in nucleophilic substitutions.
  • The pentanenitrile derivative (CAS 1353989-57-7) has an aliphatic chain with amino and methoxy groups, suggesting applications in chiral synthesis or receptor-targeted molecules .

Physicochemical Properties

Property Target Compound 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile
Density (g/cm³) Not reported 1.29 (Predicted)
Boiling Point (°C) Not reported 332.6 (Predicted)
LogP (Lipophilicity) Estimated ~4.5 (tert-butyl) Estimated ~3.8 (trifluoromethyl)

Notes:

  • The tert-butyl group in the target compound likely increases hydrophobicity (higher LogP) compared to the trifluoromethyl group in the analogue from , which may improve membrane permeability in biological systems.
  • Density and boiling point data for the target compound are absent in the provided evidence, highlighting a research gap .

Biological Activity

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile, with the chemical formula C21_{21}H25_{25}NO and CAS Number 1246213-27-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 307.42 g/mol
  • Chemical Structure : The compound features a benzyloxy group and a tert-butyl substituent, which may influence its pharmacological properties.
  • Purity : Typically available at 98% purity for research purposes.

The biological activity of this compound can be attributed to several mechanisms:

  • CYP Enzyme Inhibition :
    • Inhibits CYP2C19 and CYP2D6, which are important for drug metabolism. This inhibition can lead to increased plasma concentrations of co-administered drugs metabolized by these enzymes .
  • Antioxidant Properties :
    • Similar compounds have shown antioxidant activities, which may be beneficial in mitigating oxidative stress-related diseases .
  • Neuroprotective Effects :
    • Compounds with similar structures have been reported to exhibit neuroprotective effects, potentially influencing pathways related to neurodegenerative diseases .

Study 1: In Vitro Enzyme Inhibition

A study demonstrated that this compound significantly inhibited CYP2C19 activity in human liver microsomes, suggesting a potential for drug-drug interactions when co-administered with other medications metabolized by this enzyme .

Study 2: Antioxidant Activity Assessment

In vitro assays indicated that the compound exhibited notable antioxidant activity, comparable to established antioxidants like vitamin E. This suggests its potential utility in formulations aimed at reducing oxidative stress .

Study 3: Neuroprotective Mechanisms

Research has highlighted the neuroprotective potential of structurally similar compounds in models of ischemic brain injury. These compounds were found to enhance cerebral blood flow and reduce neuronal apoptosis, indicating that this compound may possess similar protective effects .

Data Summary Table

PropertyValue
Molecular FormulaC21_{21}H25_{25}NO
Molecular Weight307.42 g/mol
CAS Number1246213-27-3
CYP InhibitionCYP2C19 (Yes), CYP2D6 (Yes)
Antioxidant ActivityHigh
Neuroprotective PotentialYes

Q & A

Q. Critical Parameters :

ParameterImpact on YieldOptimal Conditions (Examples)
Base StrengthHigher yields with strong bases (NaH vs. K₂CO₃)NaH in THF for deprotonation
TemperatureLow temps (0°C) prevent side reactions0°C for benzyloxy introduction
Solvent PolarityPolar aprotic solvents (THF, DMF) enhance reactivityTHF for NaH-mediated reactions

Advanced: How does steric hindrance from the tert-butyl group impact the reactivity of the nitrile moiety in cross-coupling reactions?

Answer:
The tert-butyl group induces steric hindrance, limiting access to the nitrile group. This affects:

  • Catalytic Efficiency : Bulky ligands (e.g., XPhos) improve Pd-catalyzed couplings by mitigating steric effects .
  • Reaction Temperature : Elevated temps (80–100°C) are often required to overcome kinetic barriers in Suzuki-Miyaura or cyanation reactions .
  • Substrate Scope : Electron-deficient aryl halides react preferentially due to reduced steric clash.

Example : In a Heck reaction, tert-butyl-substituted nitriles require 20% excess Pd(OAc)₂ and prolonged reaction times (24–48 hrs) compared to unhindered analogs .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

Answer:

TechniqueKey FeaturesReference Peaks
¹H NMR - Benzyloxy protons: δ 4.9–5.2 ppm (singlet)
- tert-butyl: δ 1.3 ppm (singlet)
- Aromatic protons: δ 6.5–7.5 ppm (multiplet)
¹³C NMR - Nitrile carbon: δ 118–120 ppm
- Benzyloxy quaternary C: δ 70–75 ppm
IR - Nitrile stretch: 2240–2260 cm⁻¹
- C-O (benzyloxy): 1250–1270 cm⁻¹
MS (ESI) Molecular ion [M+H]⁺: m/z calculated for C₂₂H₂₅NO₂ = 335.18 (observed ±0.5)

Validation Tip : Compare spectral data with structurally similar compounds (e.g., tert-butyl-substituted benzyl ethers) to confirm assignments .

Advanced: In multi-step syntheses, what are effective strategies for deprotecting the benzyloxy group without affecting the nitrile functionality?

Answer:

  • Hydrogenolysis : Use 10% Pd/C under H₂ (1 atm) in EtOH. The nitrile remains intact due to its stability under mild H₂ conditions .
  • Acidic Conditions : Avoid strong acids (e.g., HBr/AcOH), which may hydrolyze nitriles. Opt for TFA/CH₂Cl₂ (1:4) at 0°C for selective deprotection .
  • Alternative Protecting Groups : If benzyloxy deprotection fails, consider p-methoxybenzyl (PMB) groups, removable with DDQ .

Case Study : Deprotection of 2-(benzyloxy)nitriles using Pd/C in EtOH achieved >90% yield without nitrile degradation .

Data Contradiction: Discrepancies in reported yields for similar compounds using different base conditions—how to resolve?

Answer:
Contradictory yields often arise from:

  • Base-Solvent Interactions : NaH/THF vs. K₂CO₃/DMF may alter reaction pathways.
  • Impurity Profiles : Side products (e.g., oxime intermediates) may skew yields in nitrile syntheses .

Q. Resolution Strategy :

Controlled Experiments : Compare NaH, K₂CO₃, and DBU in THF/DMF under identical temps.

In-Situ Monitoring : Use FTIR to track nitrile formation (2240 cm⁻¹ peak) and optimize base equivalents .

Workup Adjustments : Acidic quenching (pH 3–4) minimizes loss of nitrile-containing intermediates .

Example : Switching from NaH to LiHMDS increased yield from 65% to 82% in a tert-butyl-substituted nitrile synthesis .

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